molecular formula C20H16IN3O2 B289239 N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide

Numéro de catalogue B289239
Poids moléculaire: 457.3 g/mol
Clé InChI: DBEWUEWGHRTACW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide, also known as WZB117, is a small molecule inhibitor that has shown potential as a therapeutic agent. It was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, it has been the subject of several scientific studies exploring its mechanism of action and potential applications in the field of medicine.

Mécanisme D'action

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide works by binding to the extracellular domain of GLUT1, preventing glucose from entering the cell. This leads to a decrease in glucose uptake by cancer cells, which can ultimately result in cell death. N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been studied for its effects on glucose metabolism in other tissues. It has been shown to improve glucose uptake in muscle cells and to reduce blood glucose levels in diabetic mice. These findings suggest that N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide may have potential applications in the treatment of diabetes and other metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is its specificity for GLUT1, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide for therapeutic use.

Orientations Futures

There are several potential future directions for research on N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. One area of interest is the development of new and more potent GLUT1 inhibitors based on the structure of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide treatment. Finally, further studies are needed to determine the potential applications of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide in the treatment of other diseases, such as diabetes and metabolic disorders.
Conclusion:
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action, specificity for GLUT1, and biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to determine its optimal dosage and administration for therapeutic use, as well as its potential applications in the treatment of other diseases.

Méthodes De Synthèse

The synthesis of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-iodo-2-nitrobenzoic acid, which is then converted to the corresponding amine using a reduction reaction. The amine is then coupled with 2-toluidine to form the desired product, which is further purified using column chromatography.

Applications De Recherche Scientifique

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of glucose transporter 1 (GLUT1), a protein that is overexpressed in many types of cancer cells. By inhibiting GLUT1, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide can effectively starve cancer cells of glucose, which is essential for their survival.

Propriétés

Formule moléculaire

C20H16IN3O2

Poids moléculaire

457.3 g/mol

Nom IUPAC

N-[4-iodo-2-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16IN3O2/c1-13-5-2-3-7-17(13)23-20(26)16-11-15(21)8-9-18(16)24-19(25)14-6-4-10-22-12-14/h2-12H,1H3,(H,23,26)(H,24,25)

Clé InChI

DBEWUEWGHRTACW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3

SMILES canonique

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.